4-Fluoro-7-methylisatin

Vue d'ensemble

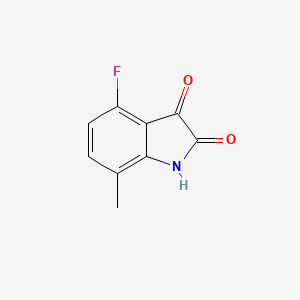

Description

4-Fluoro-7-methylisatin is a synthetic organic compound with the molecular formula C9H6FNO2. It belongs to the class of isatin derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is characterized by a fluorine atom at the 4th position and a methyl group at the 7th position on the isatin core structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Fluoro-7-methylisatin can be synthesized through various synthetic routes. One common method involves the reaction of (Z)-N-(5-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide with concentrated sulfuric acid at 60°C for 1 hour. The resulting solid is collected by filtration and washed with water to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound typically involve multi-step reactions. For example, a multi-step reaction involving hydrogen chloride, sodium sulfate, and hydroxylamine hydrochloride in water at 80°C under an inert atmosphere, followed by treatment with sulfuric acid at 85°C, can be used to produce the compound .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The carbonyl group at the C-2 position of 4-fluoro-7-methylisatin is highly electrophilic, enabling nucleophilic attacks. For example:

-

Hydrazine Condensation : Reacts with hydrazines to form hydrazones, a key step in synthesizing thiosemicarbazide derivatives. This reaction typically occurs in ethanol under acidic conditions (e.g., glacial acetic acid) with reflux .

-

Thiosemicarbazide Formation : Combines with thiosemicarbazides to yield hybrid molecules with enhanced bioactivity (e.g., anti-cancer properties) .

Condensation Reactions

The compound participates in acid-catalyzed condensations, particularly with amines and carbonyl compounds:

-

Cyclization with Polyphosphoric Acid (PPA) : Heating this compound with PPA at 70–75°C induces cyclization, forming fused heterocyclic structures. This method achieves yields up to 86% .

-

Indole Coupling : Reacts with indoles under BF₃/THF catalysis to form trisindolines, leveraging its electron-withdrawing fluorine substituent to activate the C-3 position .

Electrophilic Aromatic Substitution

The fluorine atom at the C-4 position directs electrophilic attacks to specific positions on the aromatic ring:

-

Halogenation : Undergoes bromination or chlorination at the C-5 or C-6 positions under mild conditions (e.g., NBS in DMSO) .

-

Sulfonation : Reacts with sulfonic acids to introduce sulfonyl groups, though this is less common due to steric hindrance from the methyl group .

Redox Reactions

-

Reduction : The carbonyl group at C-3 can be reduced using NaBH₄ or LiAlH₄ to form 3-hydroxyindole derivatives, though this is often accompanied by side reactions due to the fluorine’s electron-withdrawing effect .

-

Oxidation : Resistant to typical oxidizing agents (e.g., KMnO₄), but strong oxidizers like CrO₃ may degrade the indole ring.

Coordination Chemistry

This compound acts as a ligand for transition metals:

-

Metal Complexation : Binds to Cu(II) or Fe(III) via the carbonyl oxygen and nitrogen atoms, forming complexes studied for their catalytic and antibacterial properties .

| Metal Ion | Application | Key Interaction Sites | Reference |

|---|---|---|---|

| Cu(II) | Antibacterial agents | C-2 carbonyl, N-1 | |

| Fe(III) | Oxidation catalysis | C-3 carbonyl, aromatic π-system |

Biological Activity via Functionalization

Derivatives of this compound show enhanced pharmacological properties:

-

MAO-B Inhibition : Substitution at C-5 with halogens (e.g., Cl, Br) increases binding affinity to monoamine oxidase B (MAO-B), with IC₅₀ values as low as 41.7 nM .

-

Anti-Cancer Activity : Thiosemicarbazone derivatives exhibit selective cytotoxicity against multidrug-resistant cancer cell lines (e.g., KB-V1) .

Synthetic Methodologies

Key synthetic routes include:

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the potential of 4-fluoro-7-methylisatin as an antimicrobial agent. It has been evaluated against various bacterial strains, demonstrating significant antibacterial properties.

- Minimum Inhibitory Concentration (MIC): The compound exhibited MIC values ranging from 8 to 128 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Pseudomonas aeruginosa . This indicates its effectiveness in inhibiting bacterial growth.

- Mechanism of Action: Molecular docking studies suggest that this compound binds effectively to biofilm-associated proteins, which may contribute to its ability to inhibit bacterial growth .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies, emphasizing its role as a promising candidate for cancer therapy.

- Induction of Apoptosis: Research indicates that fluorinated isatins, including this compound, can induce apoptosis in cancer cells through mechanisms involving mitochondrial membrane disruption and increased reactive oxygen species production .

- Clinical Relevance: Several isatin derivatives have entered clinical trials, with some achieving FDA approval for cancer treatment. For instance, sunitinib, an isatin derivative, has been approved for treating gastrointestinal stromal tumors and renal cell carcinoma . The structural modifications in compounds like this compound are believed to enhance their therapeutic efficacy while reducing systemic toxicity.

Neuroprotective Effects

This compound has shown potential in neuroprotection, particularly through the inhibition of monoamine oxidase-B (MAO-B), an enzyme linked to neurodegenerative diseases.

- MAO-B Inhibition: Studies have demonstrated that isatins can inhibit MAO-B activity, which helps maintain dopamine levels in the brain by preventing its degradation . This property is crucial for developing treatments for neurodegenerative disorders such as Parkinson's disease.

Data Summary Table

Case Studies

- Antibacterial Efficacy Study : A study evaluated the antibacterial properties of this compound against clinical isolates of multidrug-resistant bacteria. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with standard antibiotics .

- Anticancer Mechanism Investigation : Another research project focused on the anticancer mechanisms of fluorinated isatins. It was found that these compounds could significantly reduce tumor cell viability through apoptosis induction and were effective in vivo models .

- Neuroprotective Mechanism Exploration : A detailed examination of the neuroprotective effects revealed that this compound could significantly reduce oxidative stress markers in neuronal cells, suggesting its potential for treating neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 4-Fluoro-7-methylisatin involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding. For example, it may inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral activity .

Comparaison Avec Des Composés Similaires

5-Methylisatin: Contains a methyl group at the 5th position.

7-Fluoroisatin: Contains a fluorine atom at the 7th position.

4-Bromoisatin: Contains a bromine atom at the 4th position.

Activité Biologique

4-Fluoro-7-methylisatin is a derivative of isatin, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antimicrobial, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 7-position of the isatin structure. This specific substitution pattern contributes to its unique biological activities.

Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer therapy:

-

Cell Proliferation Inhibition : The compound was tested against various cancer cell lines, including human leukemia (K562), liver cancer (HepG2), and colon cancer (HT-29). It exhibited significant antiproliferative effects with IC50 values indicating its potency:

Cell Line IC50 (µM) K562 1.75 HepG2 3.20 HT-29 4.17 - Mechanism of Action : The antitumor mechanism involves inducing apoptosis in cancer cells. Morphological changes indicative of apoptosis were observed, such as cell shrinkage and formation of apoptotic bodies. Flow cytometry assays demonstrated an increase in apoptotic cells over time when treated with the compound .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties:

- Antibacterial Effects : It was evaluated against several bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 128 µg/mL .

- Synergistic Effects : In combination studies with standard antibiotics like ciprofloxacin, this compound showed enhanced antibacterial effectiveness, indicating potential for use in combination therapies to combat resistant bacterial strains .

Other Biological Activities

In addition to its antitumor and antimicrobial properties, this compound has been investigated for other biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, although further research is needed to elucidate these effects fully.

- Neuroprotective Potential : Some research indicates that isatin derivatives may have neuroprotective effects, which could be relevant for conditions like neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Fluoro-7-methylisatin, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves fluorination and methylation of isatin precursors. Key parameters include:

- Temperature control : Fluorination reactions often require anhydrous conditions at 0–5°C to minimize side reactions.

- Catalyst selection : Use of KF/Al₂O₃ or phase-transfer catalysts for efficient fluorination .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Optimization involves iterative adjustments of molar ratios (e.g., fluorinating agent:substrate = 1.2:1) and reaction time (monitored via TLC). Yield improvements (>70%) are achievable by introducing inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts with literature data (e.g., δ~10.3 ppm for isatin NH in DMSO-d₆). Fluorine substitution alters aromatic proton splitting patterns .

- FT-IR : Confirm C=O (1680–1720 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .

- Chromatography :

- HPLC : Use C18 columns with UV detection (λ = 254 nm); retention time consistency vs. standards .

- Elemental analysis : Carbon and nitrogen percentages must align with theoretical values within ±0.4% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Contradictions often arise from variability in:

- Assay conditions : Compare solvent systems (e.g., DMSO concentration affects compound solubility and cellular uptake) and incubation times .

- Cell lines/organisms : Validate target specificity using isogenic cell lines or genetic knockout models .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance thresholds (p < 0.01 recommended) .

Cross-laboratory reproducibility requires sharing raw datasets (e.g., via Zenodo or Figshare) and detailed protocols .

Q. What methodological considerations are critical when designing in vivo studies to assess the pharmacokinetics of this compound?

- Methodological Answer : Key factors include:

- Dosing regimen : Single vs. multiple doses (e.g., 10 mg/kg IV bolus vs. oral gavage) to assess bioavailability .

- Analytical validation : Use LC-MS/MS for plasma quantification (LLOQ ≤1 ng/mL) with deuterated internal standards .

- Ethical compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification (power analysis) and humane endpoints .

Q. How should researchers design experiments to probe the mechanism of action of this compound in enzyme inhibition?

- Methodological Answer : Employ a tiered approach:

- In vitro assays : Measure IC₅₀ using recombinant enzymes (e.g., kinase panels) under physiologically relevant ATP concentrations .

- Binding studies : Conduct SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to determine Kd and stoichiometry .

- Molecular docking : Compare computational models (AutoDock Vina) with mutagenesis data to validate binding pockets .

Q. Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Non-linear regression : Fit data to Hill equation (variable slope) using GraphPad Prism or R (drc package) .

- Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude anomalies .

- Reproducibility : Report mean ± SEM (n ≥ 3) and include raw data in supplementary materials .

Q. How can researchers ensure transparency when reporting negative or inconclusive results for this compound?

- Methodological Answer :

- Pre-registration : Document hypotheses and methods on platforms like Open Science Framework before experimentation .

- Data repositories : Upload full datasets (e.g., NMR spectra, assay readouts) to public archives (e.g., ChemRxiv, Dryad) .

- Discussion sections : Explicitly address limitations (e.g., solubility issues, off-target effects) to guide future studies .

Propriétés

IUPAC Name |

4-fluoro-7-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-4-2-3-5(10)6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOIUCVMHIKMDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588555 | |

| Record name | 4-Fluoro-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668-24-6 | |

| Record name | 4-Fluoro-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.